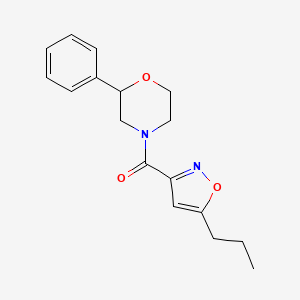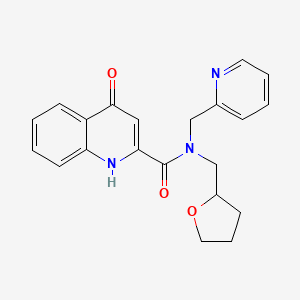
(2-Phenylmorpholin-4-yl)-(5-propyl-1,2-oxazol-3-yl)methanone
描述
(2-Phenylmorpholin-4-yl)-(5-propyl-1,2-oxazol-3-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring substituted with a phenyl group and an oxazole ring substituted with a propyl group, connected through a methanone linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylmorpholin-4-yl)-(5-propyl-1,2-oxazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the morpholine and oxazole intermediates, followed by their coupling through a methanone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
化学反应分析
Types of Reactions
(2-Phenylmorpholin-4-yl)-(5-propyl-1,2-oxazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) for electrophilic substitution; nucleophiles like sodium methoxide (NaOCH₃) for nucleophilic substitution.
Major Products Formed
科学研究应用
(2-Phenylmorpholin-4-yl)-(5-propyl-1,2-oxazol-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (2-Phenylmorpholin-4-yl)-(5-propyl-1,2-oxazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group.
Bryodulcosigenin: A small molecule with a similar molecular structure.
Uniqueness
(2-Phenylmorpholin-4-yl)-(5-propyl-1,2-oxazol-3-yl)methanone stands out due to its unique combination of a morpholine ring and an oxazole ring, which imparts distinct chemical and biological properties
属性
IUPAC Name |
(2-phenylmorpholin-4-yl)-(5-propyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-6-14-11-15(18-22-14)17(20)19-9-10-21-16(12-19)13-7-4-3-5-8-13/h3-5,7-8,11,16H,2,6,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMYXERXYJICIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C(=O)N2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amino]methyl}-N-isopropylpyrimidin-2-amine](/img/structure/B4531139.png)
![1-isopropyl-2-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4531146.png)
![2-(3-cyclobutyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4531150.png)
![N-ethyl-1-isopropyl-N-[2-(4-methoxyphenyl)-1-methylethyl]piperidine-4-carboxamide](/img/structure/B4531151.png)
![1-{3-[(2S*,6S*)-2,6-diallyl-4-methyl-3,6-dihydropyridin-1(2H)-yl]-3-oxopropyl}pyrrolidin-2-one](/img/structure/B4531152.png)
![4-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}isoquinoline](/img/structure/B4531154.png)
![8-Methyl-5-[3-(1,2,4-triazol-4-yl)phenyl]quinoline](/img/structure/B4531159.png)

![N-methyl-5-{1-[4-(1H-tetrazol-1-yl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B4531174.png)
![4-(4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B4531177.png)
![2-(4-{[2-(ethylthio)pyrimidin-5-yl]methyl}piperazin-1-yl)-1,3-benzoxazole](/img/structure/B4531191.png)
![1-[4-(allyloxy)-3,5-dichlorophenyl]-N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}methanamine](/img/structure/B4531202.png)
![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-N'-cyclopentylsuccinamide](/img/structure/B4531210.png)
![2-[{[5-(hydroxymethyl)-2-furyl]methyl}(3-thienylmethyl)amino]butan-1-ol](/img/structure/B4531221.png)
